2-Phenylethyl 4-{2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoate
Description
2-phenylethyl 4-{2-[(2-biphenylyloxy)acetyl]hydrazino}-4-oxobutanoate is a complex organic compound with a unique structure that combines phenylethyl, biphenylyloxy, and hydrazino groups
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-phenylethyl 4-oxo-4-[2-[2-(2-phenylphenoxy)acetyl]hydrazinyl]butanoate |
InChI |
InChI=1S/C26H26N2O5/c29-24(15-16-26(31)32-18-17-20-9-3-1-4-10-20)27-28-25(30)19-33-23-14-8-7-13-22(23)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,27,29)(H,28,30) |
InChI Key |
QAXARHQNBYYNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)NNC(=O)COC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-{2-[(2-biphenylyloxy)acetyl]hydrazino}-4-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-biphenylyloxyacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 2-phenylethyl 4-oxobutanoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 4-{2-[(2-biphenylyloxy)acetyl]hydrazino}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-phenylethyl 4-{2-[(2-biphenylyloxy)acetyl]hydrazino}-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenylethyl 4-{2-[(2-biphenylyloxy)acetyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethyl 4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoate
- 2-phenylethyl 4-{2-[(2,4-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate
Uniqueness
2-phenylethyl 4-{2-[(2-biphenylyloxy)acetyl]hydrazino}-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
